molecular formula C10H13NO2 B13128675 2-Isopropoxynicotincarboxaldehyde

2-Isopropoxynicotincarboxaldehyde

Cat. No.: B13128675
M. Wt: 179.22 g/mol
InChI Key: OIWXENTYORTWOC-UHFFFAOYSA-N
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Description

2-Isopropoxynicotincarboxaldehyde is an organic compound with the molecular formula C9H11NO2 It is a derivative of nicotinic acid and features an isopropoxy group attached to the nicotinic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxynicotincarboxaldehyde typically involves the reaction of nicotinic acid derivatives with isopropyl alcohol under specific conditions. One common method is the esterification of nicotinic acid followed by the introduction of the isopropoxy group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxynicotincarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Isopropoxynicotincarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of 2-Isopropoxynicotincarboxaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxypyridine-3-carboxaldehyde
  • 2-Isopropoxybenzoic acid
  • 2-Isopropoxynicotinamide

Uniqueness

2-Isopropoxynicotincarboxaldehyde is unique due to its specific structural features, such as the isopropoxy group attached to the nicotinic ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

2-Isopropoxynicotincarboxaldehyde is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Properties : Studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease therapies.

In Vitro Studies

A study conducted on various cell lines (e.g., human lung cells and macrophages) assessed the compound's effects on biological markers related to inflammation and oxidative stress. The results indicated significant modulation of:

  • CYP1A1 Expression : this compound influenced cytochrome P4501A1 expression, which is crucial for drug metabolism and detoxification processes.
  • Cytokine Release : The compound reduced the release of interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2), markers indicative of inflammation .

Dose-Response Relationships

The dose-response relationship for this compound was evaluated in vitro using different concentrations. The findings are summarized in the following table:

Concentration (µM)CYP1A1 Expression (Fold Change)IL-8 Release (pg/mL)COX-2 Inhibition (%)
01.01500
101.512020
502.08040
1003.05060

Neuroprotection in Animal Models

In a recent animal model study, the neuroprotective effects of this compound were evaluated in rats subjected to induced oxidative stress. The treatment group showed a significant decrease in neuronal cell death compared to the control group. Key findings included:

  • Reduction of Oxidative Markers : Malondialdehyde (MDA) levels were significantly lower in treated animals.
  • Improved Behavioral Outcomes : Treated rats exhibited better performance in cognitive tasks compared to controls.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2-propan-2-yloxypyridin-3-yl)acetaldehyde

InChI

InChI=1S/C10H13NO2/c1-8(2)13-10-9(5-7-12)4-3-6-11-10/h3-4,6-8H,5H2,1-2H3

InChI Key

OIWXENTYORTWOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=N1)CC=O

Origin of Product

United States

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